Atrazine Glutathione Adduct

説明

Atrazine (B1667683) Metabolism and Detoxification Pathways Overview

The biotransformation of atrazine is a multi-phase process designed to convert the lipophilic herbicide into more polar, excretable metabolites. nih.govtandfonline.com This metabolic journey is generally categorized into Phase I and Phase II reactions. Phase I involves initial modifications to the atrazine molecule, primarily through oxidation, while Phase II consists of conjugating these modified products with endogenous molecules to further increase their solubility and facilitate removal. oup.com In mammals, atrazine is rapidly absorbed and its metabolites are primarily eliminated through urine and feces. tandfonline.com

The initial phase of atrazine metabolism involves enzymatic reactions that introduce or expose functional groups on the parent molecule. nih.gov The dominant Phase I pathway, particularly in rodents and humans, is N-dealkylation mediated by the cytochrome P450 (CYP450) enzyme system in the liver. cdc.govoup.com This process involves the successive removal of the ethyl and isopropyl groups from the atrazine structure, leading to metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). cdc.govoup.com Studies with human liver microsomes have identified CYP1A2 as a primary isozyme involved in this dealkylation. cdc.gov

Another Phase I reaction is hydroxylation, where the chlorine atom at the 2-position of the s-triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine. nih.gov This metabolite is considered non-phytotoxic. unl.edunih.gov In certain plants like corn, this hydroxylation can also occur non-enzymatically. nih.govnih.govnih.gov

Following Phase I modifications, atrazine and its dealkylated metabolites can undergo Phase II conjugation. The most significant of these reactions is the formation of a glutathione (B108866) adduct. cdc.govtandfonline.comoup.com This process involves the attachment of the tripeptide glutathione to the atrazine molecule, a reaction that is central to the detoxification process in both plants and animals. sci-hub.senih.govnih.govoup.com The formation of this atrazine-glutathione conjugate, often referred to as GS-atrazine, is a critical detoxification step because it significantly increases the polarity of the compound, preparing it for elimination. ontosight.ai In humans, atrazine mercapturates, which are derived from the initial glutathione conjugate, have been identified as significant urinary metabolites, indicating that glutathione conjugation is an important biotransformation route. oup.comnih.gov

The conjugation of atrazine with glutathione is predominantly an enzymatic process catalyzed by Glutathione S-transferases (GSTs). nih.govnih.govoup.com These enzymes facilitate the nucleophilic attack of the sulfur atom in glutathione on the electrophilic carbon atom of the atrazine ring, displacing the chlorine atom. nih.govfrontiersin.org The discovery of this enzymatic reaction in corn was a landmark in understanding herbicide selectivity, as the high levels of GST activity in corn are a primary reason for its resistance to atrazine. sci-hub.senih.govnih.govoup.com This enzymatic detoxification is considered the main pathway for atrazine tolerance in resistant plant species like corn and sorghum. sci-hub.seoup.com

Phase II Metabolism: Glutathione Conjugation

Role of Glutathione S-Transferases (GSTs) in Atrazine Detoxification

Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic substrates, including herbicides like atrazine. nih.govoup.com This conjugation is a key detoxification mechanism, as the resulting atrazine-glutathione adduct is less toxic and more water-soluble than the parent compound. frontiersin.orgoup.com The rate of GST-catalyzed atrazine metabolism is a critical factor determining the tolerance of different species to the herbicide. cambridge.orgnih.govdur.ac.uk In many resistant plants, such as corn and certain weeds, elevated GST activity is directly linked to their ability to withstand atrazine applications. oup.comnih.govcambridge.org

Research has focused on identifying the specific GST isozymes responsible for atrazine conjugation in different species. In humans and mice, the Pi (π) class of GSTs has been identified as playing a significant role. oup.comnih.gov

Studies using recombinant human GSTs from the alpha, mu, pi, and theta classes demonstrated that only hGSTP1-1 exhibits significant catalytic activity towards atrazine. oup.comnih.gov Similarly, in mice, the mGSTP1-1 protein is primarily responsible for the glutathione-dependent biotransformation of atrazine in the liver. oup.comnih.gov Despite the high homology between mGSTP1-1 and another murine isozyme, mGSTP2-2, the latter shows markedly less activity in conjugating atrazine. oup.comnih.gov

There is a dramatic difference in the rate of atrazine conjugation between mouse and human liver cytosolic fractions. Pooled mouse liver cytosol demonstrates relatively high activity, whereas the activity in pooled human liver cytosol is very low. oup.comnih.gov

| Enzyme | Specific Activity (nmol/min/mg protein) | Source |

|---|---|---|

| mGSTP1-1 | 7.3 | oup.comnih.gov |

| hGSTP1-1 | 7.1 | oup.comnih.gov |

| Species | Conjugation Rate (pmol/min/mg protein) | Source |

|---|---|---|

| Mouse | 282.3 | oup.comnih.gov |

| Human | 3.0 | oup.comnih.gov |

Substrate Specificity and Activity of hGSTP1-1 Towards Atrazine

The biotransformation of atrazine via glutathione conjugation is primarily catalyzed by Glutathione S-transferases (GSTs), with specific isoforms showing markedly higher activity. oup.comnih.gov Among the various classes of human GSTs (alpha, mu, pi, and theta), only the human Pi class GST, hGSTP1-1, demonstrates significant catalytic activity towards atrazine. oup.comnih.gov Research using recombinant human GSTs has definitively identified hGSTP1-1 as the key enzyme responsible for this conjugation in humans. nih.gov

Detailed kinetic studies have quantified the specific activity of hGSTP1-1. Purified recombinant hGSTP1-1 conjugates atrazine at a rate of 7.1 nmol of atrazine-glutathione adduct (AT-SG) per minute per milligram of protein. oup.comnih.gov This activity is comparable to that of its murine counterpart, mGSTP1-1, which has a specific activity of 7.3 nmol/min/mg protein. oup.comnih.gov In stark contrast, other human GST isoforms, such as hGSTA1-1, hGSTM1-1, and hGSTM2-2, exhibit negligible activity, amounting to only 1.3% to 2.9% of that seen with hGSTP1-1. oup.com Similarly, the highly homologous mouse isoform mGSTP2-2 shows dramatically lower activity (0.02 nmol/min/mg) compared to mGSTP1-1 (7.14 nmol/min/mg). oup.com

When examining liver fractions, the difference in activity between species is pronounced. Mouse liver cytosolic fractions conjugate atrazine at a rate of 282.3 pmol/min/mg, whereas pooled human liver cytosol has a much lower rate of 3.0 pmol/min/mg protein. oup.comnih.gov Interestingly, studies on common genetic variants (polymorphisms) of hGSTP1-1 have shown no significant differences in catalytic activity towards atrazine among them. oup.comnih.gov

Table 1: Specific Activity of GSTs Towards Atrazine

| Enzyme/Tissue Source | Specific Activity | Unit |

|---|---|---|

| Recombinant hGSTP1-1 | 7.1 oup.comnih.gov | nmol/min/mg protein |

| Recombinant mGSTP1-1 | 7.3 oup.comnih.gov | nmol/min/mg protein |

| Recombinant mGSTP2-2 | 0.02 oup.com | nmol/min/mg protein |

| Human Liver Cytosol (pooled) | 3.0 oup.comnih.gov | pmol/min/mg protein |

| Mouse Liver Cytosol | 282.3 oup.comnih.gov | pmol/min/mg protein |

Structural Basis for Differential GST Activity Towards Atrazine

The differential activity of various GST isoforms towards atrazine is rooted in their three-dimensional structure. oup.comnih.gov GSTs are typically dimeric enzymes, with each subunit containing two main domains: an N-terminal domain and a C-terminal domain. mdpi.com The N-terminal domain folds into a structure that forms the glutathione-binding site (G-site), which is highly conserved. researchgate.net The more variable C-terminal domain is composed of alpha-helices and forms the hydrophobic substrate-binding site (H-site), where electrophilic compounds like atrazine bind. mdpi.comresearchgate.netnih.gov

The crystal structure of maize GST-I in complex with the atrazine-glutathione conjugate has provided significant insight into this interaction. researchgate.netoup.com These structural models show the atrazine-glutathione conjugate bound at the active site, with the glutathione moiety secured in the G-site and the atrazine molecule positioned in the H-site. researchgate.netnih.gov The specificity of hGSTP1-1 for atrazine is determined by the precise architecture of this H-site, which allows for favorable binding of the herbicide.

Docking studies have been employed to understand the dramatic difference in activity between highly active and inactive isoforms, such as between mouse GSTP1-1 and GSTP2-2. oup.comnih.gov The inactivity of mGSTP2-2 is suggested to be due to an indirect structural disruption of the G-site caused by a proline residue at position 12 (Pro12). oup.comnih.gov This highlights how subtle changes in the protein's primary sequence can lead to significant alterations in the enzyme's tertiary structure and, consequently, its catalytic function.

Formation of Atrazine Glutathione Adducts and Mercapturates

The formation of atrazine glutathione adducts is the initial and rate-limiting step in the mercapturic acid pathway, a major Phase II detoxification route for atrazine in mammals and plants. nih.govontosight.aicdc.govresearchgate.net This pathway converts the parent herbicide into a series of more water-soluble metabolites that can be readily excreted from the body. ontosight.aiontosight.ai The process begins with the enzymatic conjugation of atrazine with the endogenous tripeptide glutathione (GSH), catalyzed by GSTs. cdc.govfrontiersin.orgnih.gov This reaction involves the nucleophilic attack by the sulfur atom of glutathione's cysteine residue on the atrazine molecule, displacing the chlorine atom from the triazine ring. mdpi.comcambridge.org

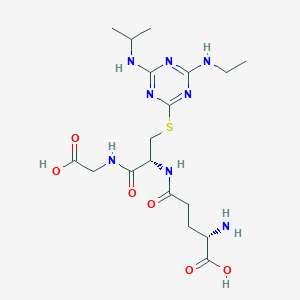

Chemical Structure of Atrazine Glutathione Adduct

The product of the initial conjugation reaction is the this compound, also known as S-(4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)glutathione. biosynth.com In this molecule, the triazine ring of atrazine is covalently bonded to the sulfur atom of glutathione. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid nih.gov |

| Molecular Formula | C₁₈H₃₀N₈O₆S biosynth.comnih.gov |

| Molecular Weight | 486.55 g/mol nih.govglentham.com |

| CAS Number | 24429-05-8 biosynth.comnih.govglentham.com |

Conversion to Cysteine Conjugates and Mercapturic Acid Derivatives

Following its formation, the this compound undergoes further metabolism. ontosight.aicdc.gov This process is generally considered an inter-organ event, though some intrahepatic conversion can occur. nih.govacs.org The pathway involves the sequential enzymatic cleavage of the two amino acids from the glutathione moiety. nih.gov

First, the glutamyl residue is removed by the enzyme γ-glutamyltransferase (GGT). nih.gov Subsequently, a dipeptidase removes the glycine (B1666218) residue. nih.gov These steps result in the formation of the corresponding cysteine conjugate, S-(4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)-L-cysteine. ontosight.ai

In the final step of the mercapturic acid pathway, the cysteine conjugate undergoes N-acetylation. ontosight.aicdc.gov This reaction, catalyzed by an intracellular N-acetyltransferase, adds an acetyl group to the amino group of the cysteine residue. nih.gov The resulting product is atrazine mercapturate, or N-acetyl-S-(4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-L-cysteine. ontosight.ai This final metabolite is significantly more polar and water-soluble than the parent atrazine, which facilitates its elimination from the body, primarily through urine. ontosight.aiontosight.ai The detection of atrazine mercapturate in urine serves as a specific biomarker for assessing exposure to atrazine. ontosight.ainih.gov

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCRTLULMGVMR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947301 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24429-05-8 | |

| Record name | Glutathione S-atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione S-atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Methodologies for Atrazine Glutathione Adduct Analysis

Analytical Techniques for Detection and Quantification

A range of analytical methods has been developed and optimized for the specific challenges posed by analyzing the atrazine (B1667683) glutathione (B108866) adduct and its related metabolites, such as atrazine mercapturate, in complex biological matrices like urine, plasma, and tissue. nih.govnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of atrazine and its metabolites. nih.gov This powerful combination allows for the separation of compounds in a complex mixture via liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by the mass spectrometer. LC-MS methods have been developed to simultaneously measure atrazine and its major metabolites, including the atrazine-glutathione conjugate and atrazine-mercapturate, from small volumes of plasma and urine without the need for chemical derivatization. nih.gov The utility of LC-MS has been demonstrated in analyzing samples from in vivo studies, proving to be a valuable tool for future pharmacokinetic research and the development of biologically based disposition models. nih.gov Furthermore, novel LC-MS methods incorporating online solid-phase extraction (SPE) have been developed, significantly improving sensitivity for metabolites like atrazine mercapturate. nih.gov

High-resolution time-of-flight mass spectrometry (HR-TOF-MS) offers significant advantages for metabolite screening due to its ability to provide accurate mass data. researchgate.netacs.org This high mass accuracy is critical for confirming the elemental formula of detected metabolites. researchgate.net A generic HPLC separation coupled with TOF-MS has been employed in untargeted screening methods to detect a wide array of atrazine's Phase I metabolites and glutathione conjugates from in vitro incubations with human liver microsomes. nih.govacs.org This approach proved successful in detecting all known Phase I transformations of atrazine and identifying a novel N-oxidation product. nih.gov Significantly, the use of TOF-MS enabled the detection of new reactive metabolites and their corresponding glutathione conjugates, which were formed through a previously unobserved biotransformation pathway involving imine formation on the N-ethyl group. acs.orgnih.gov

| Analytical Platform | Key Feature | Application in Atrazine Glutathione Adduct Research | Reference |

|---|---|---|---|

| LC-TOF-MS | High Mass Accuracy | Used for untargeted screening of metabolites in human liver microsomes. Enabled detection of known Phase I metabolites, a new N-oxidation product, and novel reactive metabolites and their glutathione adducts. | acs.orgnih.govacs.org |

| UPLC-ToF/MS(E) | Comprehensive Data Acquisition | Demonstrated for identifying atrazine and its metabolites, including glutathione conjugates, in spiked soil extracts. | waters.com |

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of metabolites. researchgate.net In this method, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern provides detailed structural information about the precursor ion. MS/MS analysis with CID has been used to reveal the specific adduction sites of atrazine metabolites on proteins like serum albumin. researchgate.net The study of collision-induced dissociation allows for the rapid identification of the type of conjugate. researchgate.net For glutathione conjugates, a characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, is often used as a screening method in tandem mass spectrometry. nih.govuqam.ca However, in some cases, facile cleavage of the bond between the xenobiotic and glutathione can occur, which may prevent the observation of this neutral loss. uqam.ca Despite this, MS/MS data, when combined with high-resolution mass data, can confirm the identity of glutathione adducts even when the fragmentation spectrum is dominated by fragments of glutathione itself. uqam.ca

Capillary zone electrophoresis (CZE) with UV detection is another technique utilized for the analysis of s-triazine herbicides and their degradation products. nih.gov CZE separates charged molecules in a capillary based on their electrophoretic mobility in an applied electric field. This method has been applied to analyze hydrophilic hydroxytriazine degradation products. nih.gov For instance, a CZE method using an acetate (B1210297) buffer at pH 4.6 was developed for analyzing hydroxytriazine degradation products following solid-phase extraction. nih.gov While effective, a noted limitation of CZE is that its detection limits for triazines may not be as low as those achievable with HPLC and GC-based methods. core.ac.uk

Immunochemical methods leverage the high specificity of antibody-antigen binding for the detection of target molecules. ucanr.edu These techniques, originally developed for clinical applications, have been adapted for environmental analysis and exposure assessment. ucanr.eduresearchgate.net They can provide a rapid screening methodology for detecting exposure biomarkers. acs.org

The enzyme-linked immunosorbent assay (ELISA) has emerged as a sensitive and cost-effective analytical method for detecting atrazine mercapturate, a specific urinary biomarker for human exposure to atrazine. nih.govucanr.edu ELISAs have been developed that can be used on crude urine samples or after sample cleanup. nih.gov Research has focused on developing monoclonal antibodies that selectively recognize atrazine mercapturic acid over other structurally similar metabolites. ucanr.edu The sensitivity of the ELISA method can be significantly improved by implementing a solid-phase extraction (SPE) step prior to analysis to remove interfering substances from the urine matrix. nih.gov For example, using a mixed-mode SPE cartridge gave good recoveries of atrazine mercapturate in spiked samples as measured by ELISA. nih.gov The combination of SPE with ELISA has been shown to achieve a method limit of quantitation of 0.3 µg/L in diluted urine. ucanr.edu

| Method | Key Improvement | Recovery of AM | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| ELISA with SPE (Oasis MCX) | Solid-phase extraction to remove interferences | 82% (in spiked samples) | Not specified | nih.gov |

| ELISA with 4-fold urine dilution | Sample dilution to mitigate matrix effects | Not specified | 0.3 µg/L | ucanr.edu |

Immunochemical Detection Methods

Western Blot Analysis with Adduct-Specific Antibodies

Western blot analysis is a powerful immunochemical technique utilized to detect specific proteins in a sample. In the context of atrazine research, this method has been adapted to identify proteins that have formed adducts with atrazine metabolites.

A key application of this methodology involves the generation of polyclonal antibodies that specifically recognize atrazine-related adducts, such as the diaminochlorotriazine (B1259301) (DACT) adduct. acs.org Researchers have successfully developed antibodies that can detect albumin adducts formed both in vivo in rats exposed to atrazine and in vitro with purified human or rat albumin treated with DACT. acs.org This technique is sensitive enough to show a dose-response relationship, where the signal intensity on the Western blot increases with higher atrazine exposure levels. acs.org The specificity of the antibody is crucial, as it shows no reactivity with control samples not exposed to atrazine or its metabolites. acs.org

The process typically involves separating proteins from tissue or cell lysates by gel electrophoresis, transferring them to a membrane, and then probing the membrane with the adduct-specific primary antibody. acs.org A secondary antibody, which is labeled with an enzyme or fluorescent dye, is then used to detect the primary antibody, producing a signal that can be visualized and quantified. acs.orgnih.gov This approach has proven more sensitive than mass spectrometry in some instances, detecting adducts at lower doses of atrazine exposure. acs.org

Radiometric Assays for Atrazine Metabolism

Radiometric assays offer a highly sensitive method for tracing the metabolic fate of atrazine. These assays typically use atrazine labeled with a radioactive isotope, most commonly carbon-14 (B1195169) (¹⁴C). nih.govresearchgate.net By tracking the radioactivity, researchers can quantify the rate of atrazine metabolism and identify the resulting products, including the this compound.

In these experiments, ¹⁴C-atrazine is incubated with biological samples such as tissue homogenates, cell fractions, or purified enzymes. nih.gov Following the incubation period, the reaction mixture is analyzed to separate the parent atrazine from its metabolites. Techniques like high-performance liquid chromatography (HPLC) are often employed for this separation. ug.edu.gh The amount of radioactivity in each fraction corresponding to a specific metabolite, such as the glutathione conjugate, is then measured using a scintillation counter. This allows for the calculation of the rate of metabolite formation. nih.gov

Radiometric assays have been instrumental in demonstrating the role of glutathione S-transferases (GSTs) in atrazine detoxification in various organisms, including plants like maize. core.ac.uknih.gov For instance, studies have shown a rapid conversion of ¹⁴C-atrazine to its glutathione conjugate in maize leaf tissue, highlighting the importance of this metabolic pathway in atrazine resistance. nih.gov

In Vitro Studies of Adduct Formation

In vitro studies are essential for elucidating the specific biochemical pathways involved in the formation of the this compound. These controlled laboratory experiments allow researchers to isolate and examine the roles of specific enzymes and cellular components.

Human and Rodent Liver Microsomal Incubations

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for Phase I metabolism of many foreign compounds, including atrazine. nih.govresearchgate.netcdc.gov Incubating atrazine with human and rodent liver microsomes has been a key method to study its initial metabolic transformations. nih.govresearchgate.net

These studies have revealed that atrazine undergoes N-dealkylation to form metabolites like desethylatrazine (DEA) and desisopropylatrazine (DIA). researchgate.net While Phase I metabolism is the primary focus of microsomal studies, these experiments have also provided insights into the formation of reactive intermediates that can subsequently form glutathione adducts. nih.govresearchgate.net By using high-resolution mass spectrometry to analyze the incubation mixtures, researchers have been able to detect not only the known Phase I metabolites but also novel reactive metabolites and their corresponding glutathione conjugates. nih.govresearchgate.net For example, a new biotransformation pathway involving imine formation on the N-ethyl group of atrazine has been identified through this approach. nih.govresearchgate.net

It is important to note that while microsomal incubations are excellent for studying CYP-mediated reactions, the enzymes responsible for glutathione conjugation (GSTs) are primarily located in the cytosol. nih.govtandfonline.com Therefore, to get a complete picture of this compound formation, microsomal data is often complemented with studies using other cellular fractions.

Cytosolic Fractions for Glutathione Conjugation Activity

The cytosol is the primary cellular location for glutathione S-transferases (GSTs), the enzymes that catalyze the conjugation of glutathione (GSH) to various electrophilic compounds, including atrazine. Therefore, cytosolic fractions from liver and other tissues are the ideal systems for directly studying the enzymatic formation of the this compound. nih.govoup.com

Studies using cytosolic fractions from both human and mouse liver have demonstrated the direct conjugation of atrazine with glutathione. nih.govoup.com A significant finding from these studies is the marked difference in GST activity between species. For instance, the rate of atrazine-glutathione conjugation in mouse liver cytosol is substantially higher than in human liver cytosol. nih.govoup.com This highlights species-specific differences in atrazine metabolism.

In these assays, cytosolic protein extracts are incubated with atrazine and GSH. The formation of the atrazine-glutathione conjugate is then measured, often using techniques like HPLC to separate and quantify the product. nih.govoup.com These studies have been crucial in confirming the physiological role of GSTs in atrazine biotransformation. nih.gov

Recombinant Enzyme Studies

To pinpoint exactly which GST isoforms are responsible for atrazine conjugation, researchers utilize recombinant enzyme technology. This involves producing specific, purified GST enzymes in host systems like bacteria or yeast and then testing their individual activity towards atrazine. nih.govoup.com

Through this approach, it has been definitively shown that the Pi class of GSTs plays a major role in atrazine-glutathione conjugation in both humans and mice. nih.govoup.com Specifically, human GSTP1-1 and mouse GSTP1-1 have been identified as having significant catalytic activity towards atrazine. nih.govoup.com In contrast, other GST classes, such as alpha, mu, and theta, show negligible activity. nih.gov

Recombinant enzyme studies also allow for detailed kinetic analysis and investigation of the effects of genetic variations (polymorphisms) on enzyme activity. For example, different variants of human GSTP1-1 have been expressed and tested, revealing no significant differences in their ability to conjugate atrazine. nih.gov Furthermore, comparing the activity of highly homologous but functionally distinct enzymes, such as mouse GSTP1-1 and GSTP2-2, provides insights into the structural basis of their substrate specificity. nih.govoup.com

In Vivo Studies of Adduct Formation

In vivo studies, which are conducted in living organisms, are crucial for understanding the complete picture of atrazine metabolism and adduct formation in a physiological context. These studies account for the complex interplay of absorption, distribution, metabolism, and excretion that cannot be fully replicated in vitro.

Following oral administration of atrazine to rodents, the parent compound and its metabolites, including those conjugated with glutathione, are tracked in various tissues and excreta. doi.org A major metabolite found in the plasma and urine of rats and mice is didealkyl atrazine (DACT). doi.org While atrazine itself is cleared from the body relatively quickly, DACT can persist for a longer duration. doi.org

A significant finding from in vivo research is the formation of protein adducts by atrazine metabolites. Specifically, DACT has been shown to form covalent bonds with proteins in tissues like the brain and pituitary. tandfonline.com Western blot analysis using adduct-specific antibodies has been used to detect these protein adducts in animals exposed to atrazine. acs.org For example, albumin adducts have been identified in rats treated with atrazine, and the level of these adducts correlates with the administered dose. acs.org The formation of these adducts in vivo provides a potential biomarker for atrazine exposure. acs.org

Furthermore, in vivo studies in various animal models, including rats and fish, have demonstrated that atrazine exposure can lead to a decrease in the levels of glutathione (GSH) in tissues such as the brain, liver, and testes. This depletion of GSH is indicative of its consumption during the conjugation process, providing further evidence for the importance of the glutathione pathway in atrazine detoxification.

Interactive Data Table: In Vitro GST Activity towards Atrazine

| Enzyme Source | Specific Activity (nmol/min/mg protein) | Reference |

| Recombinant Human GSTP1-1 | 7.1 | nih.govoup.com |

| Recombinant Mouse GSTP1-1 | 7.3 | nih.govoup.com |

| Recombinant Mouse GSTP2-2 | 0.02 | nih.govoup.com |

| Human Liver Cytosolic Fraction | 0.003 | nih.govoup.com |

| Mouse Liver Cytosolic Fraction | 0.2823 | nih.govoup.com |

Animal Models and Exposure Regimes

Rodent models, particularly rats and mice, are the most frequently used systems for studying the metabolism of atrazine, including the formation of its glutathione adduct. ijeast.com Common strains include Sprague-Dawley, Fischer-344, and Long-Evans rats, as well as C57BL/6 mice. tandfonline.comnih.gov These models are chosen for their well-characterized physiological and metabolic pathways, which share similarities with humans. nih.govfao.org

Exposure to atrazine in these studies is administered through various regimes to mimic different potential human exposure scenarios. Oral gavage is a common method, involving the direct administration of a single or repeated dose into the stomach. nih.gov This allows for precise dosage control. For instance, studies have used single oral gavage doses in C57BL/6 mice ranging from 5 to 250 mg/kg body weight to assess metabolism and tissue distribution. nih.gov In other studies, Sprague-Dawley rats received single oral doses of 300 mg/kg to investigate effects on endocrine function. tandfonline.com Another approach involves administering atrazine through drinking water or mixed into feed over short or long durations, which can range from a few days to a lifetime, to simulate chronic environmental exposure. tandfonline.com For example, some studies have exposed rats to atrazine in their diet at concentrations up to 3000 ppm. epa.gov

The choice of animal model and exposure regime is critical, as factors like strain, sex, and the method of administration can influence the metabolic fate of atrazine and the profile of its metabolites. tandfonline.com For example, Long-Evans rats have been shown to be more susceptible to atrazine-induced disruptions of the estrous cycle compared to Sprague-Dawley rats at the same dose. tandfonline.com

Tissue Distribution and Excretion of Atrazine and Metabolites

Following administration, atrazine is rapidly absorbed and extensively distributed throughout the body in animal models. fao.orgcdc.gov Studies using radiolabeled atrazine have demonstrated its presence in a wide array of tissues, including the liver, kidneys, brain, spleen, and adrenal glands. nih.govcdc.govorst.eduepa.gov

The metabolism of atrazine is complex, involving two primary pathways: N-dealkylation and glutathione conjugation. fao.orgnih.gov The N-dealkylation pathway leads to the formation of metabolites such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and the major metabolite, diaminochlorotriazine (DACT). fao.orgfao.org The second pathway involves the direct conjugation of atrazine or its dealkylated metabolites with glutathione (GSH), a Phase II detoxification reaction catalyzed by glutathione S-transferases (GSTs). ijeast.comnih.gov This results in the formation of atrazine glutathione adducts.

While glutathione conjugation is considered a minor pathway for atrazine metabolism in rats, it is a physiologically significant one. fao.orgfao.org The atrazine-glutathione conjugate (ATR-SG) itself has been detected primarily in the liver of mice, though at low concentrations (≤1 μM) and only after high doses of atrazine exposure. nih.gov This suggests the liver is a primary site for this specific metabolic activity. In contrast, the dealkylated metabolite DACT is found in much higher concentrations and is more widely distributed, with significant levels detected in the brain, plasma, and other tissues. nih.gov For example, in mice given oral atrazine, brain concentrations of DACT reached up to 50 μM. nih.gov

The excretion of atrazine and its metabolites occurs rapidly, with the majority eliminated from the body within 48 to 72 hours. tandfonline.comorst.edu The primary route of excretion is through the urine, which accounts for approximately 65-75% of the administered dose in rats. fao.orgepa.gov Fecal excretion accounts for a smaller portion, around 20%. fao.orgepa.gov The glutathione adducts are converted into mercapturic acid derivatives before being excreted in the urine. nih.govcdc.gov Studies have identified atrazine mercapturate (AM) as a significant urinary metabolite in humans, indicating the relevance of the glutathione pathway. nih.gov

Interactive Data Table: Atrazine Glutathione Conjugation Rates

This table compares the in vitro rates of atrazine conjugation with glutathione in liver cytosolic fractions and by specific recombinant GST enzymes from mice and humans.

| Sample/Enzyme | Species | Conjugation Rate | Unit |

| Liver Cytosol | Mouse | 282.3 | pmol/min/mg protein |

| Liver Cytosol | Human | 3.0 | pmol/min/mg protein |

| Recombinant mGSTP1-1 | Mouse | 7.3 | nmol/min/mg protein |

| Recombinant hGSTP1-1 | Human | 7.1 | nmol/min/mg protein |

Data sourced from references nih.govoup.com.

Interactive Data Table: Peak Metabolite Concentrations in C57BL/6 Mice After Oral Atrazine ExposureThis table summarizes the peak concentrations and timing of atrazine and its major metabolite, DACT, in various tissues of C57BL/6 mice following a single oral dose.

| Compound | Tissue | Peak Concentration Range | Time to Peak |

| Atrazine (ATR) | Plasma | - | 1 hour |

| Diaminochlorotriazine (DACT) | Plasma | - | 2 hours |

| Atrazine (ATR) | Brain | 0.06 - 1.5 µM | 1-4 hours |

| Diaminochlorotriazine (DACT) | Brain | 1.5 - 50 µM | 2 hours |

| Atrazine-Glutathione (ATR-SG) | Liver | ≤1 µM | - |

| Atrazine Mercapturate (AM) | 24-hr Urine | ~6 µM (at highest dose) | 24 hours |

Data sourced from reference nih.gov. Note: Specific plasma concentrations were not provided in the source summary.

Biological and Toxicological Significance of Atrazine Glutathione Adducts

Atrazine (B1667683) Detoxification and Elimination Pathways

Conjugation with glutathione (B108866), an endogenous antioxidant, represents a major pathway for the detoxification and elimination of atrazine in various organisms. researchgate.net This process is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govoup.com In mammals, this biotransformation is considered a Phase II metabolic reaction, following potential Phase I modifications like N-dealkylation by cytochrome P450 enzymes. researchgate.netoup.com While rodent studies indicate that Phase I metabolism is dominant, the detection of atrazine mercapturates in human urine confirms that glutathione conjugation is a significant pathway in humans as well. oup.comnih.gov

A primary consequence of conjugating atrazine with glutathione is a significant increase in the molecule's water solubility. ontosight.aitandfonline.com The addition of the glutathione moiety makes the resulting atrazine-glutathione conjugate more polar than the parent compound. ontosight.ai This enhanced polarity is critical for facilitating its excretion from the body. ontosight.aitandfonline.com The initial glutathione conjugate is further metabolized into a cysteine conjugate and ultimately into an N-acetylated mercapturate. ontosight.ai This final product, atrazine mercapturate, is even more readily excreted, primarily in the urine, thus completing the detoxification and elimination process. ontosight.ai The majority of atrazine is typically metabolized and cleared from the body within 48 hours of exposure. tandfonline.com

In the plant kingdom, glutathione conjugation is a key mechanism of herbicide resistance, particularly in tolerant species like corn (Zea mays) and sorghum. nih.govnih.govoup.com The rapid, GST-catalyzed conjugation of atrazine to form a glutathione adduct (GS-atrazine) prevents the herbicide from reaching its site of action in the chloroplasts, thereby protecting the plant from its toxic effects. nih.govoup.com This metabolic detoxification is a primary factor distinguishing herbicide-resistant crops and weeds from susceptible ones. nih.gov

Research has demonstrated that the rate of atrazine metabolism via glutathione conjugation directly correlates with the level of tolerance in various plant species. dur.ac.uk For instance, atrazine-resistant waterhemp (Amaranthus tuberculatus) populations have been found to rapidly form atrazine-glutathione conjugates, implicating elevated GST activity as the resistance mechanism. nih.gov

Table 1: Research Findings on Atrazine Detoxification in Plants

| Species | Key Finding | Reference(s) |

|---|---|---|

| Corn (Zea mays) | Glutathione S-transferase (GST) activity, leading to the formation of an atrazine-glutathione conjugate, is the primary factor for atrazine selectivity and resistance. | nih.gov |

| Corn (Zea mays) | Glutathione conjugation is a major detoxification mechanism in leaf tissue, and the recovery of photosynthesis after atrazine exposure is accompanied by a rapid conversion of atrazine to its glutathione adduct. | nih.gov |

| Waterhemp (Amaranthus tuberculatus) | Atrazine-resistant populations display rapid formation of atrazine-glutathione conjugates, indicating that elevated metabolism is the resistance mechanism. A specific GST, AtuGSTF2, is associated with this resistance. | nih.gov |

| Sorghum (Sorghum bicolor) | The major water-soluble metabolite of atrazine was identified as its glutathione conjugate. | epa.gov |

Reactive Metabolite Formation and Adducts

While glutathione conjugation is largely a detoxification process, the metabolism of atrazine can also generate reactive intermediates capable of forming adducts with cellular components, including proteins.

Recent research has uncovered a previously unobserved biotransformation pathway for atrazine involving the formation of highly reactive metabolites. researchgate.netnih.govacs.org Studies using human liver microsomes have identified the production of an imine species on the N-ethyl group of the atrazine molecule. researchgate.netacs.orgacs.org This imine is an electrophilic intermediate that is subsequently trapped by glutathione, forming a stable glutathione conjugate. researchgate.netacs.org The detection of this novel pathway highlights the complexity of atrazine metabolism and the formation of transient, reactive species that require trapping for identification. researchgate.net

Following exposure, atrazine is metabolized to various compounds, including diaminochlorotriazine (B1259301) (DACT). nih.govnih.gov DACT is an electrophilic molecule that has been shown to be capable of forming stable, covalent adducts with proteins. nih.govnih.govacs.org These DACT-protein adducts have been identified in various tissues in animal models, including the brain and pituitary gland, following atrazine administration. tandfonline.comnih.govnih.gov The formation of these adducts indicates that atrazine metabolites can covalently modify cellular proteins, a process with potential toxicological significance. tandfonline.comacs.org While atrazine itself is generally cleared from the body relatively quickly, these protein adducts are very stable and are thought to persist for the lifespan of the protein they are bound to. tandfonline.com

The formation of DACT-protein adducts occurs with a notable specificity for cysteine residues. tandfonline.comnih.govacs.org The chemical reaction is a nucleophilic aromatic substitution between an exposed, reactive cysteine residue on a protein and the electrophilic DACT molecule. tandfonline.com Cysteine residues, particularly those that are solvent-exposed or located in active sites, are highly reactive nucleophiles, making them primary targets for electrophiles like DACT. nih.govacs.orgacs.org Research has identified Cys-34 of albumin as a specific site for DACT adduction in both rats and, in vitro, humans. acs.org This modification of a specific cysteine residue on a highly abundant plasma protein provides a clear example of this targeted reactivity. acs.org

Table 2: Proteins Identified as Targets for DACT Adduction

| Protein | Tissue / Cell Type | Key Finding | Reference(s) |

|---|---|---|---|

| Albumin | Rat plasma, Human albumin (in vitro) | DACT forms a covalent adduct with the Cys-34 residue. | acs.org |

| Hemoglobin | Rat | DACT forms a covalent adduct with the Cys-125 residue. | acs.org |

| Proteasome activator complex subunit 1 | Rat pituitary, LβT2 rat pituitary cells | Identified as a DACT-adducted protein; contains solvent-exposed cysteine residues. | nih.govacs.org |

| Ubiquitin carboxyl-terminal hydrolase isozyme L1 | Rat pituitary, LβT2 rat pituitary cells | Identified as a DACT-adducted protein; contains active-site cysteine residues. | nih.govacs.org |

| Peroxiredoxin-6 | Rat brain and pituitary | Identified as a protein that covalently binds to DACT. | tandfonline.com |

| Tropomyosin | Rat pituitary, LβT2 rat pituitary cells | Identified as a DACT-adducted protein; contains solvent-exposed cysteine residues. | nih.govacs.org |

Protein Adduct Formation by Atrazine Metabolites (e.g., DACT)

Identification of Adducted Proteins (e.g., Albumin, Hemoglobin, Peroxiredoxin-6)

Following the formation of atrazine-glutathione conjugates, these reactive intermediates can subsequently bind to various proteins within the body, forming protein adducts. Research has identified several key proteins that are targets for adduction by atrazine metabolites. These include albumin, hemoglobin, and peroxiredoxin-6. tandfonline.com

The formation of these adducts occurs through a nucleophilic aromatic substitution reaction between the atrazine metabolite and exposed cysteine residues on the proteins. tandfonline.com Studies utilizing techniques such as high-resolution mass spectrometry have been instrumental in identifying these adducted proteins and the specific sites of modification. nih.gov

For instance, research has demonstrated the formation of adducts on albumin and hemoglobin both in laboratory settings (in vitro) and in living organisms (in vivo). nih.gov Furthermore, the antioxidant protein peroxiredoxin-6 has been identified as a target for covalent binding by a reactive atrazine metabolite, diaminochlorotriazine (DACT), in the brain and pituitary tissues of rats. tandfonline.com Cytoskeletal proteins and those related to apoptosis have also been noted as targets for these adducts. tandfonline.com

A study focusing on histone proteins revealed that atrazine can form adducts with histone H3.1 and H3.3 at the cysteine 110 residue. nih.gov This finding is significant as histones play a crucial role in DNA packaging and gene regulation.

Table 1: Proteins Identified as Targets for Atrazine Adduction

| Protein | Location/Tissue | Significance |

|---|---|---|

| Albumin | Blood | Transport protein; adducts have been detected in vitro and in vivo. tandfonline.comnih.gov |

| Hemoglobin | Blood | Oxygen transport protein; adducts have been detected in rats exposed to atrazine. tandfonline.comnih.gov |

| Peroxiredoxin-6 | Brain, Pituitary | Antioxidant protein; adduction could compromise its function and leave tissues vulnerable to oxidative stress. tandfonline.com |

| Histone H3.1/H3.3 | Cell Nucleus | Key for DNA structure and gene expression; adduction confirmed at cysteine 110. nih.gov |

| Cytoskeletal Proteins | Various Tissues | Provide structural support to cells. tandfonline.com |

| Apoptosis-Related Proteins | Various Tissues | Involved in programmed cell death. tandfonline.com |

Functional Significance of Protein Adducts

The formation of protein adducts by atrazine metabolites raises important questions about their impact on normal cellular function. While the presence of an adduct does not inherently mean a protein's function is altered, it carries the potential for significant toxicological consequences. tandfonline.com

The adduction of proteins can lead to several detrimental effects. For example, the covalent modification of a protein can directly disrupt its normal function. nih.gov In the case of peroxiredoxin-6, an antioxidant enzyme, its adduction by DACT could impair its ability to control peroxide levels, thereby leaving the cell susceptible to oxidative stress. tandfonline.com Similarly, the adduction of histones by atrazine could potentially alter their interaction with DNA and interfere with gene expression. nih.gov

However, it is crucial to note that a direct causal link between the formation of DACT-protein adducts and cellular toxicity or malfunction has not yet been definitively established. tandfonline.com Further research is necessary to fully understand the functional significance of these adducts and their role in the broader toxicological profile of atrazine. tandfonline.com

Biomarkers of Exposure and Effect

Detection of Atrazine Mercapturates in Urine

The detection of atrazine metabolites in urine serves as a valuable biomarker for assessing human exposure to this herbicide. nih.govnih.govnih.gov Specifically, atrazine mercapturate, a metabolite formed through the conjugation of atrazine with glutathione and subsequent processing, is considered a reliable and specific indicator of atrazine exposure. nih.govresearchgate.netepa.gov This is because, unlike some other metabolites, atrazine mercapturate is not formed from the environmental degradation of atrazine, meaning its presence in urine unambiguously confirms exposure to the parent compound. researchgate.netepa.gov

Several analytical methods have been developed and utilized to measure atrazine mercapturates in urine. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method used for the quantification of these metabolites. nih.govepa.govoup.com Enzyme-linked immunosorbent assays (ELISAs) have also been employed for detection, offering a feasible option for screening larger numbers of samples. nih.govucanr.edu

Studies involving agricultural workers have demonstrated the utility of measuring urinary atrazine mercapturate to assess occupational exposure. nih.govresearchgate.netepa.gov In one such study, traces of atrazine mercapturate were detected in the urine of agricultural workers, with concentrations ranging from 0.3 to 10.4 ng/mL. nih.govepa.gov Another study on farm pesticide applicators found detectable levels of atrazine in 80% of samples tested using an atrazine mercapturate in urine ELISA method. nih.gov Due to the rapid elimination of atrazine and its metabolites from the body, urine samples should ideally be collected within 24 to 48 hours of exposure. cdc.gov

Table 2: Studies on the Detection of Atrazine Mercapturates in Urine

| Study Population | Analytical Method | Key Findings |

|---|---|---|

| Agricultural Workers in Croatia | HPLC-MS/MS | Atrazine mercapturate detected in all post-exposure urine samples, with concentrations from 0.3 to 10.4 ng/mL. nih.govepa.gov |

| Farm Pesticide Applicators | Atrazine Mercapturate in Urine ELISA | 80% of the 50 samples tested showed detectable levels of atrazine. nih.gov |

| Pregnant Women in France | Not specified | Quantifiable levels of atrazine or atrazine mercapturate found in 5.5% of 579 urine samples. hh-ra.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Atrazine |

| Atrazine Mercapturate |

| Albumin |

| Hemoglobin |

| Peroxiredoxin-6 |

| Diaminochlorotriazine (DACT) |

| Glutathione |

| Histone H3.1 |

| Histone H3.3 |

Environmental and Ecological Research on Atrazine Glutathione Adducts

Environmental Fate and Transport of Atrazine (B1667683) Conjugates

The environmental behavior of atrazine conjugates like GSHA differs significantly from the parent atrazine molecule. Factors such as its interaction with soil particles and its potential to move through the soil profile are key to understanding its environmental impact.

The tendency of a chemical to bind to soil particles, a process known as adsorption, is a primary determinant of its mobility and bioavailability in the environment. Research indicates that the atrazine glutathione (B108866) adduct (GSHA) is more strongly adsorbed to soil than atrazine itself.

A key study conducted by Clay and Koskinen (1990) on Plano and Waukegan silt loam soils demonstrated this difference in adsorption behavior. cambridge.orgresearchgate.net At a neutral pH of 6.1, the Freundlich adsorption coefficient (Kf), which indicates the extent of adsorption, was significantly higher for GSHA than for atrazine. This strong binding was even more pronounced in more acidic conditions (pH 4.0-4.5), where the Kf value for GSHA increased dramatically. cambridge.orgresearchgate.net The order of adsorption at near-neutral pH was found to be atrazine < S-glutathione atrazine (GSHA) << hydroxyatrazine (HA), another major metabolite. cambridge.org

Conversely, desorption, the release of a substance from soil particles back into the soil solution, was found to be negligible for GSHA in most tested conditions. cambridge.orgresearchgate.net With the exception of one soil type at pH 6.1, the desorption of GSHA was minimal, indicating that once bound to soil particles, it is unlikely to be released back into the soil water. cambridge.org This strong binding and low desorption suggest that GSHA is considerably less mobile in the soil environment compared to atrazine. cambridge.org

| Compound | Kf at pH 6.1 | Kf at pH 4.0-4.5 |

|---|---|---|

| Atrazine | 3.7 | 6.1 |

| S-Glutathione Atrazine (GSHA) | 7.3 | 56.5 (Avg.) |

| Hydroxyatrazine (HA) | 25 | 58 |

Data sourced from Clay & Koskinen, 1990. cambridge.orgresearchgate.net

The potential for a chemical to leach through the soil and contaminate groundwater is a major environmental concern. Due to its high adsorption to soil particles and very low desorption, the leaching potential of S-glutathione atrazine (GSHA) is considered to be low. cambridge.orgresearchgate.net Research has concluded that the migration of GSHA and another metabolite, hydroxyatrazine, through the soil profile is unlikely in many soil types. cambridge.org

In contrast, the parent compound atrazine is known to be more mobile in soil and has been detected in groundwater, posing a risk to water resources. nih.govcore.ac.ukdntb.gov.ua The formation of the GSHA conjugate within plants is therefore a critical detoxification step that also serves to significantly reduce the mobility of the atrazine molecule, thereby lowering the risk of groundwater contamination from this specific metabolite. cambridge.orgresearchgate.net While atrazine itself can persist and travel to groundwater, its GSHA form is largely immobilized in the soil matrix. dntb.gov.ua

Comparative Metabolism and Species Differences in Atrazine Glutathione Adduct Formation

Interspecies Variations in Atrazine (B1667683) Biotransformation

The metabolic fate of atrazine is not uniform across the biological kingdom. The primary routes of atrazine metabolism involve N-dealkylation and conjugation with glutathione (B108866), but the relative importance of these pathways can differ substantially between species. nih.govcambridge.org

Human vs. Rodent Metabolism

The metabolism of atrazine in humans and rodents shows both similarities and notable differences, particularly in the formation of glutathione adducts. In both humans and rodents, atrazine can be metabolized through two main pathways: Phase I N-dealkylation mediated by cytochrome P450 (CYP) enzymes and Phase II conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). oup.comcdc.gov

While the qualitative metabolic pathways are similar, the quantitative importance of each pathway differs. who.int In rodents, particularly rats, Phase I N-dealkylation is the dominant metabolic route. oup.com This process leads to the formation of metabolites such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and diaminochlorotriazine (B1259301) (DACT). nih.govnih.gov While glutathione conjugation does occur in rodents, it is considered a minor pathway. who.intnih.gov Studies have shown that mouse liver cytosol conjugates atrazine with glutathione at a significantly higher rate than human liver cytosol. nih.gov Specifically, the rate of conjugation in mouse liver cytosolic fractions was found to be 282.3 pmol/min/mg, whereas in human liver cytosolic fractions, it was only 3.0 pmol/min/mg. nih.gov

In humans, while N-dealkylation also occurs, evidence suggests that glutathione conjugation plays a more significant role in atrazine detoxification compared to rodents. nih.gov Mercapturates of atrazine, which are breakdown products of glutathione conjugates, are significant metabolites found in human urine. nih.gov The primary enzyme responsible for atrazine-GSH conjugation in both humans and mice has been identified as the Pi class GST, specifically GSTP1-1. oup.comnih.gov Interestingly, recombinant human GSTP1-1 (hGSTP1-1) and mouse GSTP1-1 (mGSTP1-1) exhibit similar specific activities towards atrazine, at 7.1 and 7.3 nmol/min/mg protein, respectively. nih.gov

The primary CYP isozyme involved in atrazine's Phase I metabolism also differs between humans and rats. In human liver microsomes, CYP1A2 is the main enzyme responsible for N-dealkylation. cdc.gov In contrast, studies in rat liver microsomes have indicated that CYP1A1/2 is the primary isozyme for dealkylation, with CYP2B1/2 potentially involved in hydroxylation. cdc.gov

| Species | Primary Metabolic Pathway | Key Enzymes | Rate of Hepatic Glutathione Conjugation (pmol/min/mg) | Ref |

| Human | N-dealkylation, Glutathione Conjugation | CYP1A2, GSTP1-1 | 3.0 | cdc.govnih.gov |

| Mouse | N-dealkylation (dominant), Glutathione Conjugation | CYP1A1/2, CYP2B1/2, GSTP1-1 | 282.3 | cdc.govnih.gov |

| Rat | N-dealkylation (dominant) | CYP1A1/2, CYP2B1/2 | - | oup.comcdc.gov |

Plant Species Differences in Detoxification Pathways

The selective toxicity of atrazine in the plant kingdom is largely determined by the differential ability of various plant species to metabolize the herbicide. nih.gov Three primary detoxification pathways have been identified in higher plants: N-dealkylation, hydrolysis, and conjugation with glutathione. journals.co.za The relative importance of these pathways varies significantly among species, leading to different levels of tolerance. nih.govjournals.co.za

Glutathione Conjugation: This is a major detoxification route in tolerant species like corn (Zea mays) and sorghum (Sorghum vulgare). oup.comuem.br In these plants, glutathione S-transferase (GST) enzymes rapidly catalyze the conjugation of atrazine with glutathione, rendering it non-phytotoxic. oup.com The resulting atrazine-glutathione conjugate is then further metabolized and sequestered within the plant. The high levels of both GSH and GST activity in these species are key to their resistance. uem.br Studies have shown that pretreatment of corn with atrazine can enhance its own detoxification by increasing the production of the atrazine-glutathione conjugate. ucanr.educambridge.org

N-dealkylation: This pathway is present in all plant species studied, including both tolerant and susceptible ones like pea (Pisum sativum), wheat (Triticum aestivum), and soybean (Glycine max). nih.gov N-dealkylation involves the removal of the ethyl or isopropyl groups from the atrazine molecule. While this process reduces the phytotoxicity of atrazine, it is generally a slower and less efficient detoxification mechanism compared to glutathione conjugation. nih.gov

Hydrolysis: In some species, such as corn and wheat, atrazine can be detoxified by hydrolysis, where the chlorine atom at the 2-position of the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine. nih.gov This reaction can be catalyzed by a non-enzymatic catalyst, benzoxazinone, which is present in these species. nih.gov Hydroxyatrazine is completely non-phytotoxic. nih.gov

The varying tolerance levels among plant species can be directly linked to the presence and activity of these detoxification pathways. For instance, highly tolerant species like corn utilize all three pathways effectively, with glutathione conjugation being particularly prominent. journals.co.za In contrast, susceptible species rely primarily on the slower N-dealkylation pathway, leading to the accumulation of toxic atrazine levels. nih.govjournals.co.za Even within the same plant family, such as the grasses (Gramineae), wide variations in the rates of these metabolic pathways exist, with glutathione conjugation being the major detoxification pathway in tolerant species. cambridge.org

| Plant Species | Resistance Level | Dominant Detoxification Pathway(s) | Ref |

| Corn (Zea mays) | Resistant | Glutathione Conjugation, Hydrolysis, N-dealkylation | journals.co.zaoup.com |

| Sorghum (Sorghum vulgare) | Resistant | Glutathione Conjugation | journals.co.zaoup.com |

| Pea (Pisum sativum) | Intermediate | N-dealkylation | journals.co.za |

| Wheat (Triticum aestivum) | Susceptible | N-dealkylation, Hydrolysis | journals.co.za |

| Soybean (Glycine max) | Susceptible | N-dealkylation | journals.co.za |

Genetic Polymorphisms and Atrazine Metabolism

Genetic polymorphisms, or variations in gene sequences among individuals, can significantly influence the rate and pathway of atrazine metabolism, thereby affecting an individual's susceptibility to its effects. These polymorphisms are particularly relevant for the genes encoding the metabolic enzymes responsible for atrazine detoxification, such as the GSTs. oup.com

The human GST family is composed of several classes, and many of the genes for these enzymes are known to be polymorphic. oup.com For instance, a significant portion of the Caucasian population has homozygous gene deletions for hGSTM1 and hGSTT1. oup.com In the context of atrazine, the focus has been on polymorphisms within the hGSTP1 gene, as the GSTP1-1 enzyme is the primary catalyst for atrazine-glutathione conjugation in humans. oup.comnih.gov

Several single nucleotide polymorphisms (SNPs) have been identified in the coding region of hGSTP1. oup.com Research has investigated whether these polymorphisms lead to functional differences in the catalytic activity of the hGSTP1-1 enzyme towards atrazine. Studies have examined common hGSTP1 variants, such as hGSTP1()B (Ile105Val) and hGSTP1()C (Ile105Val, Ala114Val). nih.gov However, current research indicates that there are no significant differences in the specific catalytic activity towards atrazine among the common hGSTP1 genotypes. oup.comnih.gov This suggests that while genetic polymorphisms in hGSTP1 exist, they may not be a major factor in interindividual variability in atrazine conjugation, at least based on the variants studied so far. nih.gov

Further research is needed to fully understand the impact of genetic polymorphisms in other metabolic enzymes, such as the CYP450 family, on atrazine metabolism and to explore the potential role of less common GSTP1 variants. tera.org

Q & A

Q. What experimental approaches are used to study glutathione-mediated detoxification of atrazine in plants?

The detoxification mechanism involves glutathione S-transferase (GST) activity, which catalyzes the conjugation of glutathione (GSH) to atrazine, forming a water-soluble adduct for excretion. Key methodologies include:

- Exogenous GSH application : In cucumber seedlings, exogenous GSH was applied to soil under atrazine stress to measure changes in oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and growth parameters .

- GST activity assays : Spectrophotometric quantification of GST activity in crop tissues (e.g., corn, sorghum) using substrates like 1-chloro-2,4-dinitrobenzene (CDNB) .

- LC-MS analysis : Detection of atrazine-GSH adducts in plant tissues to confirm metabolic pathways .

Q. How is the atrazine-glutathione adduct characterized analytically?

Analytical characterization involves:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : To identify and quantify adducts in biological matrices (e.g., human microsomes, plant extracts) .

- Stable isotope labeling : Use of deuterated glutathione or atrazine analogs to trace adduct formation pathways .

- Thin-layer chromatography (TLC) and autoradiography : For visualizing adducts in mussel DNA-protein interactions .

Advanced Research Questions

Q. How do environmental factors like hypoxia influence glutathione conjugation of atrazine in aquatic species?

Hypoxia disrupts glutathione redox cycling by limiting NADPH regeneration, which is critical for converting oxidized glutathione (GSSG) back to reduced GSH. Key findings include:

- Synergistic toxicity : In channel catfish, hypoxia reduced GSH regeneration capacity, leading to atrazine accumulation and cellular damage (e.g., gill telangiectasis) .

- Methodological models : Hypoxic exposure systems (e.g., controlled O₂ chambers) combined with GSH/GSSG ratio measurements via enzymatic recycling assays .

Q. What contradictions exist in reported metabolic pathways for atrazine-glutathione adduct formation?

Contradictions arise between GST-dependent and alternative pathways:

- GST-mediated detoxification : Observed in crops like corn and sorghum, where GST overexpression confers resistance .

- Non-enzymatic conjugation : In human microsomes, reactive atrazine metabolites (e.g., chlorinated intermediates) directly bind to GSH without GST involvement .

- Resolution strategies : Comparative studies using GST inhibitors (e.g., ethacrynic acid) or gene knockout models to isolate enzymatic vs. spontaneous adduct formation .

Q. What methodologies are used to differentiate DNA-protein adducts from glutathione adducts in atrazine-exposed organisms?

- Radiolabeled atrazine : [¹⁴C]-atrazine exposure in freshwater mussels, followed by liquid scintillation counting to quantify DNA-adduct formation .

- Immunoassays : Antibodies targeting specific adducts (e.g., S-glutathionylated proteins) in Western blotting or ELISA .

- Competitive binding assays : Incubation with excess GSH to displace non-covalent protein interactions .

Q. How do genetic variations in GST isoforms affect species-specific responses to atrazine?

- Taxonomic profiling : Phylogenetic analysis of GST isoforms in resistant vs. susceptible species (e.g., velvetleaf vs. cucumber) .

- CRISPR/Cas9 knockout models : Silencing GST genes in model organisms (e.g., Arabidopsis) to assess detoxification efficiency .

- Enzyme kinetics : Comparing kcat/KM values for GST isoforms across taxa using purified recombinant proteins .

Methodological Challenges and Solutions

Q. How can researchers address conflicting data on the role of glutathione in atrazine-induced oxidative stress?

- Standardized exposure protocols : Control variables like soil pH, microbial activity, and light exposure, which influence GSH synthesis .

- Multi-omics integration : Pairing transcriptomic data (GST expression) with metabolomic profiling (GSH/GSSG ratios) .

- In vitro vs. in vivo validation : Use of hydroponic systems for controlled GSH delivery, followed by field trials .

Q. What advanced techniques are emerging for in situ detection of atrazine-glutathione adducts?

- Click chemistry probes : Alkynyl-GSH analogs for fluorescent labeling of adducts in live cells .

- Nanoparticle-based sensors : Gold nanoparticles functionalized with GST enzymes for real-time adduct detection in water samples .

- High-resolution mass spectrometry (HRMS) : Orbitrap systems for untargeted adduct screening in complex environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。